(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Description
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as Methoxyacetylfentanyl, is a synthetic opioid that has been gaining popularity in the research community due to its potential therapeutic applications. This compound is a derivative of fentanyl, a potent opioid that is commonly used for pain management. Methoxyacetylfentanyl is structurally similar to fentanyl, but it has a methoxyacetyl group attached to the nitrogen atom in the piperidine ring, which makes it more stable and less prone to degradation.
Scientific Research Applications
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- Coordination compounds play a crucial role in biological systems. Transition metals in these compounds are essential for life due to their chemical properties. They are involved in reactions that include electron transfer, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
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- Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Photocatalytic strategies are becoming increasingly popular for the synthesis of esters .
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- Coordination compounds play a crucial role in biological systems. Transition metals in these compounds are essential for life due to their chemical properties. They are involved in reactions that include electron transfer, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
-
- Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Photocatalytic strategies are becoming increasingly popular for the synthesis of esters .
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)14(18)8-6-12-7-9-16-17(10-12)21-11-20-16/h2-10H,11H2,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTALROPUCNKSF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
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